molecular formula C15H14ClN3O3 B14543052 5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride CAS No. 61799-27-7

5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride

Cat. No.: B14543052
CAS No.: 61799-27-7
M. Wt: 319.74 g/mol
InChI Key: TYPLDTAXANYCGO-UHFFFAOYSA-N
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Description

5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. This compound features a benzamido group, two methoxy groups, and a diazonium group attached to a benzene ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride typically involves the diazotization of 5-amino-2,4-dimethoxybenzamide. The process includes the following steps:

    Formation of the amine precursor: 5-Amino-2,4-dimethoxybenzamide is synthesized through the nitration of 2,4-dimethoxybenzoic acid, followed by reduction of the nitro group to an amine.

    Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the synthesis of diazonium salts is scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride undergoes several types of reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols and aromatic amines are typical coupling partners, often in the presence of a base.

Major Products

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Produced via azo coupling reactions, which are highly colored and used as dyes.

Scientific Research Applications

5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride is unique due to its specific substitution pattern and the presence of both benzamido and methoxy groups, which influence its reactivity and applications in organic synthesis.

Properties

CAS No.

61799-27-7

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

5-benzamido-2,4-dimethoxybenzenediazonium;chloride

InChI

InChI=1S/C15H13N3O3.ClH/c1-20-13-9-14(21-2)12(18-16)8-11(13)17-15(19)10-6-4-3-5-7-10;/h3-9H,1-2H3;1H

InChI Key

TYPLDTAXANYCGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)[N+]#N)OC.[Cl-]

Origin of Product

United States

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